molecular formula C16H18N2O4S B5558785 2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide

Cat. No.: B5558785
M. Wt: 334.4 g/mol
InChI Key: VPYVWAIYOHQLKX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group at the second position, a phenylethylsulfamoyl group at the fifth position, and a benzamide core structure

Scientific Research Applications

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Safety and Hazards

The safety and hazards associated with benzamide compounds depend on the specific compound and its intended use. It’s important to handle these compounds with care, using appropriate personal protective equipment and following all safety precautions .

Future Directions

Benzamide compounds have been widely used in various fields, and research is ongoing to develop new derivatives with improved properties and efficacy . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 2-phenylethylamine.

    Formation of Intermediate: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-phenylethylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-methoxy-5-(2-phenylethylamino)benzamide.

    Sulfamoylation: The intermediate is then treated with sulfamoyl chloride (SO2Cl2) in the presence of a base to introduce the sulfamoyl group, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(2-phenylethylsulfamoyl)benzamide.

    Reduction: Formation of 2-methoxy-5-(2-phenylethylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid
  • Methyl 2-methoxy-5-sulfamoylbenzoate

Uniqueness

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methoxy-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-15-8-7-13(11-14(15)16(17)19)23(20,21)18-10-9-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYVWAIYOHQLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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